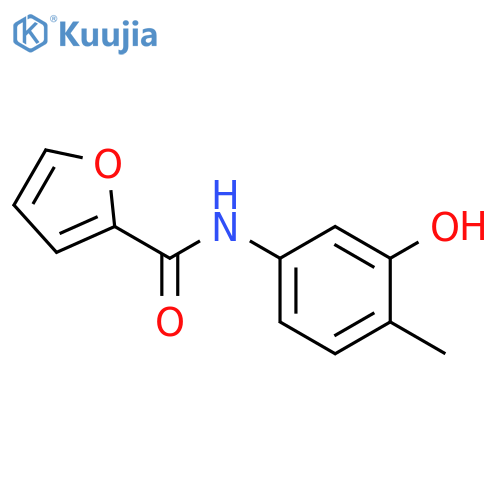Cas no 723257-51-0 (N-(3-hydroxy-4-methylphenyl)-2-furamide)

N-(3-hydroxy-4-methylphenyl)-2-furamide 化学的及び物理的性質
名前と識別子
-
- N-(3-hydroxy-4-methylphenyl)-2-furamide
- N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide
-
- インチ: 1S/C12H11NO3/c1-8-4-5-9(7-10(8)14)13-12(15)11-3-2-6-16-11/h2-7,14H,1H3,(H,13,15)
- InChIKey: DIPYUCDKLWIPQH-UHFFFAOYSA-N
- ほほえんだ: O1C=CC=C1C(NC1=CC=C(C)C(O)=C1)=O
N-(3-hydroxy-4-methylphenyl)-2-furamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6549146-0.5g |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95.0% | 0.5g |
$284.0 | 2025-02-20 | |
| Enamine | EN300-6549146-0.25g |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95.0% | 0.25g |
$149.0 | 2025-02-20 | |
| Enamine | EN300-6549146-10.0g |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95.0% | 10.0g |
$1654.0 | 2025-02-20 | |
| Enamine | EN300-6549146-5.0g |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95.0% | 5.0g |
$1115.0 | 2025-02-20 | |
| Enamine | EN300-6549146-0.05g |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95.0% | 0.05g |
$69.0 | 2025-02-20 | |
| 1PlusChem | 1P028697-50mg |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95% | 50mg |
$143.00 | 2024-04-21 | |
| 1PlusChem | 1P028697-250mg |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95% | 250mg |
$239.00 | 2024-04-21 | |
| 1PlusChem | 1P028697-500mg |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95% | 500mg |
$401.00 | 2024-04-21 | |
| 1PlusChem | 1P028697-5g |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95% | 5g |
$1440.00 | 2023-12-16 | |
| Enamine | EN300-6549146-1.0g |
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide |
723257-51-0 | 95.0% | 1.0g |
$385.0 | 2025-02-20 |
N-(3-hydroxy-4-methylphenyl)-2-furamide 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-(3-hydroxy-4-methylphenyl)-2-furamideに関する追加情報
Introduction to N-(3-hydroxy-4-methylphenyl)-2-furamide (CAS No. 723257-51-0)
N-(3-hydroxy-4-methylphenyl)-2-furamide, identified by its CAS number 723257-51-0, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both hydroxyl and methyl substituents on the phenyl ring, coupled with the furamide moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure, characterized by a benzene ring substituted at the 3-position with a hydroxyl group and at the 4-position with a methyl group, linked to a furamide group at the 2-position, contributes to its reactivity and functionality. Such structural features are often exploited in medicinal chemistry to develop molecules with enhanced binding affinity and selectivity towards biological targets. The furamide group, in particular, is known for its role in modulating enzyme activity and has been widely studied in the development of antiviral and anticancer agents.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage natural product-inspired scaffolds. N-(3-hydroxy-4-methylphenyl)-2-furamide fits well within this paradigm, as it combines elements of both phenolic and urea-like functionalities, which are known to interact favorably with various biological targets. For instance, studies have shown that phenolic compounds can exhibit antioxidant properties, while furamide derivatives are often investigated for their potential to inhibit specific enzymes involved in inflammatory pathways.
The synthesis of N-(3-hydroxy-4-methylphenyl)-2-furamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and functional group transformations. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to achieve the desired product with minimal side reactions. The synthesis process also necessitates rigorous purification methods, including column chromatography and recrystallization, to isolate the compound in its purest form for subsequent biological testing.
Biological evaluation of N-(3-hydroxy-4-methylphenyl)-2-furamide has revealed promising activities in several disease models. Preliminary in vitro studies have demonstrated its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Additionally, the compound has shown efficacy in models of pain and inflammation, suggesting its utility as a lead compound for developing novel anti-inflammatory drugs.
The pharmacokinetic properties of N-(3-hydroxy-4-methylphenyl)-2-furamide are also of great interest. Studies have indicated that the compound exhibits reasonable oral bioavailability and moderate metabolic stability, making it a viable candidate for further development into an oral therapeutic agent. However, further investigations into its pharmacokinetic profile are necessary to optimize dosing regimens and minimize potential drug-drug interactions.
In conclusion, N-(3-hydroxy-4-methylphenyl)-2-furamide, with its CAS number 723257-51-0, represents a promising compound in the realm of drug discovery. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
723257-51-0 (N-(3-hydroxy-4-methylphenyl)-2-furamide) 関連製品
- 1159826-64-8(2,8-diazaspiro[4.5]decane;dihydrochloride)
- 1261457-02-6(2-Iodo-3-(trifluoromethyl)benzyl bromide)
- 1339020-64-2(2-(2,6-difluorophenyl)-2-acetamidoacetic acid)
- 2138046-27-0(4-tert-butyl-3-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol)
- 946366-48-9(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)
- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)
- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)




